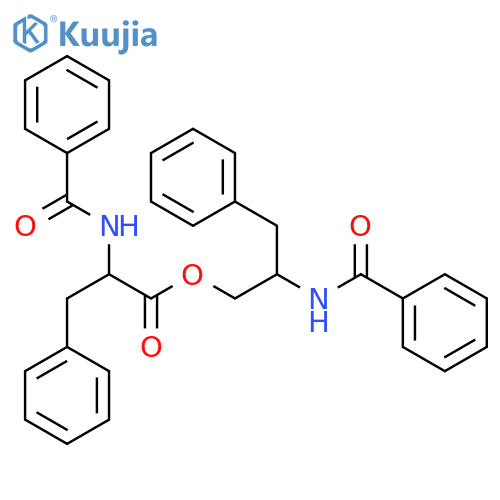Cas no 63631-36-7 (Asperphenamate)

Asperphenamate structure
商品名:Asperphenamate
Asperphenamate 化学的及び物理的性質
名前と識別子
-
- Asperphenamate
- (2S)-2-(Benzoylamino)-3-phenylpropanoic acid (2S)-2-(benzoylamino)-3-phenylpropyl ester
- Auranamide
- N-Benzoyl-L-phenylalanine (S)-2-benzoylamino-3-phenylpropyl ester
- N-benzoylphenylalaninyl-N-benzoylphenylalaninate
- NSC-306231
- Asperhenamate_120258
- NS00134229
- NSC306231
- (2-benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate
- NCI60_002609
- CHEMBL1979730
- N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid
- BS-1427
- CHEBI:180990
- DTXSID80979841
- Asperphenamate_120258
- L-PHENYLALANINE, N-BENZOYL-, (2S)-2-(BENZOYLAMINO)-3-PHENYLPROPYL ESTER
- N-Benzoylphenylalanine-2-benzamido-3-phenyl propyl ester
- BRD-K77990213-001-01-6
- N-benzoyl-L-phenylalanine,2S-(benzoylamino)-3-phenylpropyl ester
- [(2S)-2-benzamido-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate
- CS-0106762
- HY-129578
- UNII-2H4MD59YVT
- MEGxm0_000143
- ACon0_001364
- 63631-36-7
- MFCD30180097
- asjanin
- anabellamide
- N-BENZOYL-PHENYLALANINE 2-BENZOYLAMINO-3-PHENYLPROPYL ESTER
- F94691
- L-PHENYLALANINE, N-BENZOYL-, 2-(BENZOYLAMINO)-3-PHENYLPROPYL ESTER, (S)-
- 2H4MD59YVT
- AKOS040732480
- NSC 306231
- CHEMBL496238
- ACon1_002244
- (2S)-2-benzamido-3-phenylpropyl N-benzoyl-L-phenylalaninate
- CHEBI:145105
- N-BENZOYL-L-PHENYLALANINOL N-BENZOYL-L-PHENYLALANINATE
- (2S)-2-benzamido-3-phenylpropyl (2S)-2-benzamido-3-phenylpropanoate
- 3-Phenyl-2-(benzoylamino)propanoic acid 2-(benzoylamino)-3-phenylpropyl ester
- NCGC00170024-01
- DA-50751
-
- インチ: InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36)
- InChIKey: CVULDJMCSSACEO-UHFFFAOYSA-N
- ほほえんだ: O=C(OCC(Cc1ccccc1)NC(=O)c1ccccc1)C(Cc1ccccc1)NC(=O)c1ccccc1
計算された属性
- せいみつぶんしりょう: 506.2207
- どういたいしつりょう: 506.22055744g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 38
- 回転可能化学結合数: 12
- 複雑さ: 732
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.5Ų
- 疎水性パラメータ計算基準値(XlogP): 6.1
じっけんとくせい
- PSA: 84.5
- LogP: 5.39400
Asperphenamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BioAustralis | BIA-A1643-1 mg |
Asperphenamate |
63631-36-7 | >95%byHPLC | 1mg |
$175.00 | 2023-08-09 | |
| 1PlusChem | 1P00EPLL-10mg |
ASPERPHENAMATE |
63631-36-7 | 98% | 10mg |
$952.00 | 2024-04-22 | |
| TargetMol Chemicals | T10390-100 mg |
Asperphenamate |
63631-36-7 | 99.07% | 100MG |
¥ 28,727 | 2023-07-11 | |
| TargetMol Chemicals | T10390-10mg |
Asperphenamate |
63631-36-7 | 99.07% | 10mg |
¥ 3990 | 2024-07-20 | |
| TargetMol Chemicals | T10390-25mg |
Asperphenamate |
63631-36-7 | 99.07% | 25mg |
¥ 5920 | 2024-07-20 | |
| MedChemExpress | HY-129578-1mg |
Asperphenamate |
63631-36-7 | 1mg |
¥2320 | 2024-05-22 | ||
| BioAustralis | BIA-A1643-5mg |
Asperphenamate |
63631-36-7 | >95% by HPLC | 5mg |
$700.00 | 2024-08-16 | |
| eNovation Chemicals LLC | Y1246513-25mg |
ASPERPHENAMATE |
63631-36-7 | 98% | 25mg |
$890 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1246513-10mg |
ASPERPHENAMATE |
63631-36-7 | 98% | 10mg |
$600 | 2025-02-25 | |
| A2B Chem LLC | AG85561-5mg |
ASPERPHENAMATE |
63631-36-7 | ≥95% | 5mg |
$1026.00 | 2024-04-19 |
Asperphenamate 関連文献
-
Thomas O. Larsen,J?rn Smedsgaard,Kristian F. Nielsen,Michael E. Hansen,Jens C. Frisvad Nat. Prod. Rep. 2005 22 672
-
Lan Zhang,Mingrui Guo,Jing Li,Yaxin Zheng,Shouyue Zhang,Tao Xie,Bo Liu Mol. BioSyst. 2015 11 2860
-
Jillian Romsdahl,Clay C. C. Wang Med. Chem. Commun. 2019 10 840
-
Wei Li,Aili Fan,Long Wang,Peng Zhang,Zhiguo Liu,Zhiqiang An,Wen-Bing Yin Chem. Sci. 2018 9 2589
-
Anwei Hou,Jeroen S. Dickschat Nat. Prod. Rep. 2023 40 470
63631-36-7 (Asperphenamate) 関連製品
- 3483-82-7(N-Benzoyl-L-tyrosine ethyl ester)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:63631-36-7)Asperphenamate

清らかである:99%/99%
はかる:5mg/10mg
価格 ($):522.0/720.0